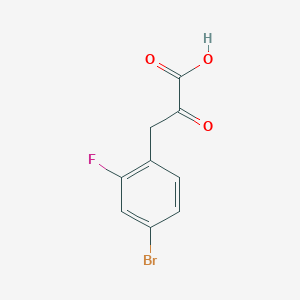
3-(Aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with an aminomethyl group and a 3,4-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Aminomethyl Group: This step often involves the use of aminomethylating agents such as formaldehyde and ammonia or amines.
Attachment of the 3,4-Dimethylphenyl Group: This can be done through Friedel-Crafts alkylation reactions using 3,4-dimethylbenzene and appropriate catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To optimize reaction conditions and yield.
Catalysts: Such as Lewis acids for Friedel-Crafts reactions.
Purification Techniques: Including distillation, crystallization, and chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving cyclobutane-containing compounds.
Medicine: Potential use in drug development due to its unique structural features.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 3-(Aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol exerts its effects can involve:
Molecular Targets: Such as enzymes or receptors that interact with the cyclobutane ring or the aminomethyl group.
Pathways: Involving signal transduction or metabolic processes that are influenced by the compound’s structure.
Comparación Con Compuestos Similares
Similar Compounds
3-(Aminomethyl)-3-phenylcyclobutan-1-ol: Lacks the dimethyl groups on the phenyl ring.
3-(Aminomethyl)-3-(4-methylphenyl)cyclobutan-1-ol: Has only one methyl group on the phenyl ring.
3-(Aminomethyl)-3-(3,4-dichlorophenyl)cyclobutan-1-ol: Contains chlorine atoms instead of methyl groups.
Uniqueness
3-(Aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol is unique due to the presence of both aminomethyl and 3,4-dimethylphenyl groups on the cyclobutane ring, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
3-(aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-9-3-4-11(5-10(9)2)13(8-14)6-12(15)7-13/h3-5,12,15H,6-8,14H2,1-2H3 |
Clave InChI |
FIJAGPVUAJAHSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2(CC(C2)O)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


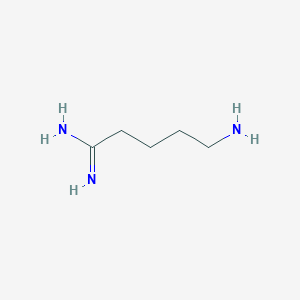


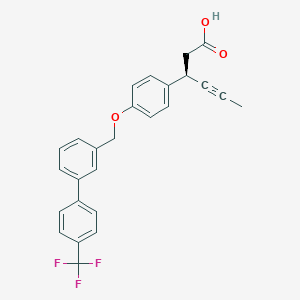

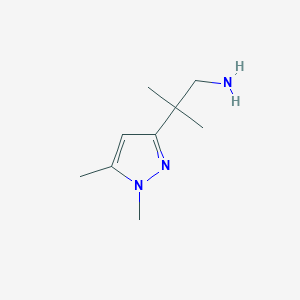


![2-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B13582908.png)
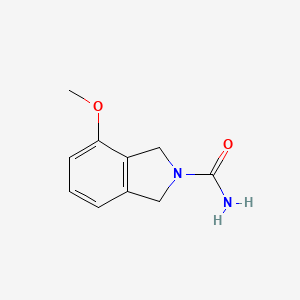
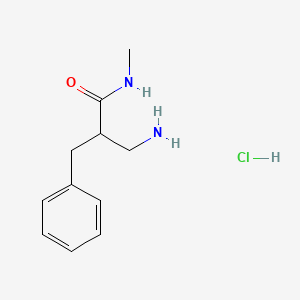
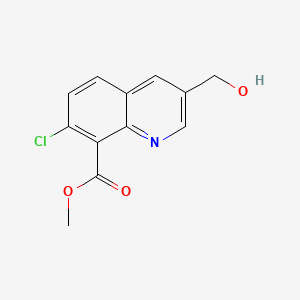
![[6-(Difluoromethyl)-5-methylpyridin-3-yl]boronicacid](/img/structure/B13582946.png)
